

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde

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Compound of Interest

Compound Name:	5-Bromo-2-isopropoxybenzaldehyde
Cat. No.:	B162266

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Bromo-2-isopropoxybenzaldehyde**, a substituted aromatic aldehyde with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique combination of functional groups—an electrophilic aldehyde, a nucleophilic isopropoxy group, and a bromine atom amenable to cross-coupling reactions—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science. This document delves into its chemical identity, physicochemical properties, a validated synthetic protocol, expected reactivity, potential applications, and essential safety and handling information.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. **5-Bromo-2-isopropoxybenzaldehyde** is systematically named 5-bromo-2-propan-2-yloxybenzaldehyde according to IUPAC nomenclature.[\[1\]](#)[\[2\]](#)

The structure consists of a benzene ring substituted with a bromine atom at position 5, an isopropoxy group at position 2, and a formyl (aldehyde) group at position 1. The ortho-

isopropoxy group can sterically and electronically influence the reactivity of the adjacent aldehyde and the aromatic ring.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	5-bromo-2-propan-2-yloxybenzaldehyde[1][2]
CAS Number	138505-25-6[1][3]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂ [3][4]
Molecular Weight	243.11 g/mol [3][4]
Canonical SMILES	CC(C)OC1=C(C=C(C=C1)Br)C=O[1][2]
InChI Key	GRLHVQABEZCTRDUHFFFAOYSA-N[2]
MDL Number	MFCD02257437[1][4]

Physicochemical Properties

Experimental data on the physicochemical properties of **5-Bromo-2-isopropoxybenzaldehyde** are not extensively reported in the literature. However, we can infer estimated values based on its structure and data from analogous compounds, such as 5-Bromo-2-ethoxybenzaldehyde. These estimations are crucial for planning reactions, purification, and storage.

Table 2: Physicochemical Properties (Experimental and Estimated)

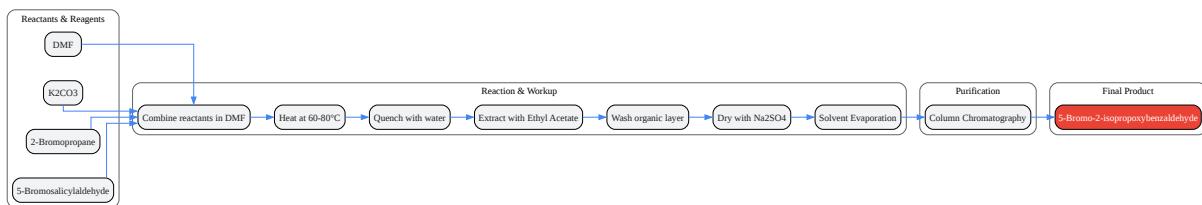
Property	Value	Notes
Appearance	White to off-white solid	Based on typical appearance of similar aromatic aldehydes.
Melting Point	Not available	Likely a low-melting solid. For comparison, 5-Bromo-2-hydroxybenzaldehyde melts at 130-135°C. The ether linkage will lower this.
Boiling Point	~579 K (306 °C)	Estimated using the Joback method for the analogous 5-Bromo-2-ethoxybenzaldehyde.
Solubility	Insoluble in water	Expected due to the nonpolar aromatic ring and ether group.
Soluble in common organic solvents	Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and THF.	
logP (Octanol/Water Partition Coefficient)	~2.66	Estimated for the analogous 5-Bromo-2-ethoxybenzaldehyde, suggesting good lipophilicity.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and field-proven method for synthesizing **5-Bromo-2-isopropoxybenzaldehyde** is via the Williamson ether synthesis. This venerable reaction provides a reliable pathway for forming the ether linkage. The synthesis starts from the readily available 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde).

The causality behind this choice of protocol is its high efficiency and the relatively mild conditions required. The phenolic proton of 5-Bromosalicylaldehyde is acidic and can be easily deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an SN2 reaction to yield the desired isopropoxy ether.

Experimental Workflow



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Caption: Williamson Ether Synthesis Workflow.

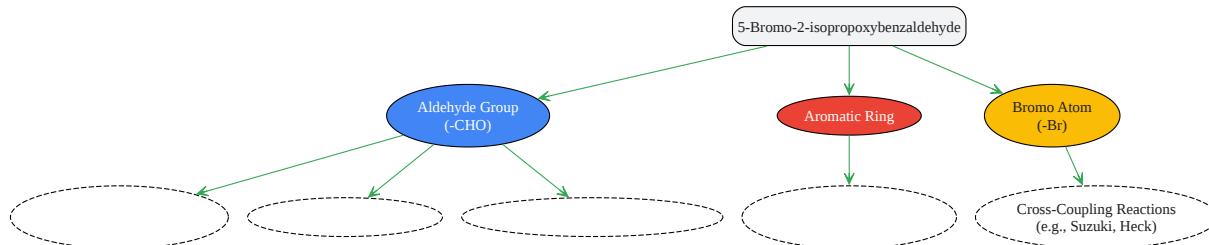
Step-by-Step Methodology

- **Reactant Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromosalicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
 - **Expertise & Experience:** Potassium carbonate is an excellent choice of base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol without causing side reactions with the aldehyde. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures.
- **Addition of Alkylating Agent:** Add 2-bromopropane (1.5 eq) to the stirred suspension.

- Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol, which simplifies purification.
- Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
 - Self-Validating System: The partitioning between water and an organic solvent effectively removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.
- Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **5-Bromo-2-isopropoxybenzaldehyde**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **5-Bromo-2-isopropoxybenzaldehyde** is dictated by its three key functional groups. Understanding their interplay is crucial for designing subsequent synthetic transformations.



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Caption: Key Reactivity Sites of the Molecule.

- The Aldehyde Group: This is a highly versatile functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. This allows for:
 - Carbon-Carbon Bond Formation: Reactions with Grignard reagents, organolithium reagents, or Wittig reagents to form secondary alcohols or alkenes, respectively.
 - Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone of medicinal chemistry for introducing nitrogen-containing moieties.
 - Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
- The Aromatic Ring: The isopropoxy group is an ortho, para-directing activator for electrophilic aromatic substitution (EAS), while the bromine and aldehyde groups are deactivating. The powerful activating effect of the ether generally dominates.^[5] Therefore, EAS reactions (e.g., nitration, halogenation) would likely occur at the positions ortho or para to the isopropoxy group that are not already substituted.
- The Bromo Substituent: The bromine atom is a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a powerful strategy in modern drug discovery. Examples include:
 - Suzuki Coupling: Reaction with a boronic acid to form a biaryl system.
 - Heck Coupling: Reaction with an alkene to form a substituted alkene.
 - Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Applications in Drug Discovery and Materials Science

While specific applications of **5-Bromo-2-isopropoxybenzaldehyde** are not widely documented, its structure makes it an attractive intermediate for several high-value applications.

- **Pharmaceutical Synthesis:** Substituted benzaldehydes are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on this molecule allow for its elaboration into more complex structures. For instance, related compounds like 2-Bromo-5-hydroxybenzaldehyde are key intermediates in the synthesis of Crisaborole, a treatment for atopic dermatitis.[6][7] The aldehyde can be used to build heterocyclic scaffolds or to introduce linker moieties for connecting different parts of a drug molecule. The bromo group allows for late-stage diversification of drug candidates using cross-coupling reactions.
- **Agrochemicals:** The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks. The reactivity profile of this molecule makes it suitable for creating new agrochemical candidates.
- **Materials Science:** The aromatic core can be incorporated into polymers or dyes. The bromine atom allows for polymerization via cross-coupling reactions, potentially leading to the creation of functional materials with specific electronic or optical properties.

Safety and Handling

As a prudent laboratory practice, **5-Bromo-2-isopropoxybenzaldehyde** should be handled with appropriate personal protective equipment (PPE).

- **Hazard Classification:** It is classified as an irritant.[3][4] GHS hazard statements indicate that it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[3]
- **Handling Precautions:**
 - Wear protective gloves, safety glasses with side shields, and a lab coat.[8]
 - Use in a well-ventilated area or under a chemical fume hood.[8]
 - Avoid breathing dust, fumes, or vapors.[8]
 - Wash hands thoroughly after handling.
- **First Aid Measures:**
 - **Eye Contact:** Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]

- Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[8]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-Bromo-2-isopropoxybenzaldehyde is a chemical intermediate with significant, albeit underexplored, potential. Its well-defined structure and the distinct reactivity of its functional groups provide a robust platform for the synthesis of a wide array of complex organic molecules. The synthetic route via Williamson ether synthesis is reliable and scalable. For researchers in drug discovery and materials science, this compound represents a valuable building block for generating novel chemical entities with tailored properties. Adherence to proper safety protocols is essential when handling this compound.

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